molecular formula C20H17N3O6 B2853850 Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899943-38-5

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2853850
CAS番号: 899943-38-5
分子量: 395.371
InChIキー: OIJJLVDTTUXKST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a high-purity chemical compound designed for research and further manufacturing applications. This molecule belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class of heterocyclic compounds, a scaffold recognized for its significant potential in medicinal chemistry . Researchers are exploring derivatives of this core structure for the development of novel therapeutic agents, particularly in the treatment of inflammatory conditions. Specifically, closely related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analogues have been identified as potent anti-inflammatory agents. These compounds function by targeting the JNK2 kinase and inhibiting the subsequent JNK2-NF-κB/MAPK signaling pathway, a key driver in the inflammatory response. This mechanism has shown remarkable promise in preclinical models for the treatment of complex diseases such as acute lung injury (ALI) and sepsis, conditions with high mortality rates and limited treatment options . The structural features of this compound, including the 3-nitrobenzyl ether group, make it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at discovering new JNK2 inhibitors. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

IUPAC Name

ethyl 4-[(3-nitrophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-28-20(25)19-17(29-13-14-7-6-10-16(11-14)23(26)27)12-18(24)22(21-19)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJJLVDTTUXKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Modifications and Substituent Effects

The target compound’s analogs differ in substituents at positions 1, 4, and 5, impacting their physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Bioactivity (ED₅₀ or IC₅₀) References
Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-(3-Nitrobenzyloxy), 1-phenyl 425.39 Not reported Anticonvulsant (ED₅₀: 0.0143 mmol/kg)
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate 5-Cyano, 4-methyl, 1-(4-CF₃-phenyl) 393.34 106–110 Not reported
Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thienopyridazine backbone, 2-chlorophenyl 363.82 Not reported A1 adenosine receptor modulation
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-Butylsulfanyl, 1-phenyl 332.42 Not reported No significant hazards reported
Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate 3-Chlorophenyl, 4-CF₃ 346.69 Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups : The 3-nitrobenzyloxy group in the target compound enhances anticonvulsant activity (ED₅₀: 0.0143 mmol/kg) compared to analogs lacking nitro substituents .
  • Thienopyridazine Derivatives: The thieno[3,4-d]pyridazine scaffold (e.g., compound 21 in ) introduces a fused ring system, altering solubility and receptor binding profiles.

Crystallographic and Hydrogen Bonding Analysis

  • Crystal Packing : The target compound’s analog (C27H32ClN3O5) crystallizes in a triclinic system (space group P1) with intermolecular N–H···O and O–H···Cl hydrogen bonds, stabilizing its 3D structure .
  • Hydrogen Bond Networks : Nitro and carbonyl groups participate in graph-set motifs (e.g., R₂²(8) rings), critical for molecular recognition in drug-receptor interactions .

Q & A

Q. What are the established synthetic routes for Ethyl 4-((3-nitrobenzyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones or ketoesters.
  • Step 2 : Introduction of the 3-nitrobenzyloxy group through nucleophilic substitution or Mitsunobu reactions .
  • Step 3 : Esterification to attach the ethyl carboxylate moiety. To optimize purity:
  • Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Monitor reaction progress via TLC and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., nitrobenzyloxy proton shifts at δ 5.2–5.5 ppm, pyridazine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ (expected m/z ~437.12 for C21_{21}H17_{17}N3_{3}O6_{6}).
  • IR : Detect carbonyl stretches (1670–1750 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Q. What are the solubility and stability profiles under varying experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in DMSO and DMF; sparingly soluble in water (<0.1 mg/mL). Pre-solubilize in DMSO for biological assays .
  • Stability : Degrades under prolonged UV exposure. Store at -20°C in amber vials. Monitor stability via LC-MS over 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Modification Sites :
  • Nitrobenzyl Group : Replace with electron-withdrawing groups (e.g., CN, CF3_3) to enhance electrophilicity.
  • Ethyl Ester : Hydrolyze to carboxylic acid for improved solubility or modify with prodrug moieties .
    • Assays :
  • Screen derivatives against target enzymes (e.g., kinase inhibition assays) and compare IC50_{50} values.
  • Use molecular docking (AutoDock Vina) to predict binding affinities to active sites .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks :
  • Standardize assay conditions (e.g., ATP concentration in kinase assays).
  • Validate cell lines via STR profiling to rule out contamination .
    • Mechanistic Studies :
  • Perform pull-down assays with biotinylated probes to confirm direct target engagement.
  • Use knockout cell lines to verify specificity .

Q. How can reaction pathways for functional group transformations be optimized to reduce byproducts?

Methodological Answer:

  • Nitro Reduction : Catalytic hydrogenation (H2_2, Pd/C) at 40 psi, 25°C, to avoid over-reduction. Monitor by 1^1H NMR for amine intermediate .
  • Ester Hydrolysis : Use LiOH in THF/H2_2O (1:1) at 0°C to prevent decarboxylation. Quench with Amberlite IR-120 resin .
  • Byproduct Mitigation : Employ flow chemistry for precise control of residence time and temperature .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Omics Approaches :
  • Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment.
  • Metabolomics : LC-MS/MS to track changes in metabolic pathways (e.g., TCA cycle intermediates) .
    • In Vivo Models :
  • Use zebrafish xenografts for real-time imaging of antitumor effects.
  • Validate findings with murine PK/PD studies (plasma t1/2_{1/2} ~3–5 hours) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。